2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine 2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15810066
InChI: InChI=1S/C13H18N4/c1-8(2)11(14)13-15-12(16-17-13)10-7-5-4-6-9(10)3/h4-8,11H,14H2,1-3H3,(H,15,16,17)
SMILES:
Molecular Formula: C13H18N4
Molecular Weight: 230.31 g/mol

2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine

CAS No.:

Cat. No.: VC15810066

Molecular Formula: C13H18N4

Molecular Weight: 230.31 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine -

Specification

Molecular Formula C13H18N4
Molecular Weight 230.31 g/mol
IUPAC Name 2-methyl-1-[3-(2-methylphenyl)-1H-1,2,4-triazol-5-yl]propan-1-amine
Standard InChI InChI=1S/C13H18N4/c1-8(2)11(14)13-15-12(16-17-13)10-7-5-4-6-9(10)3/h4-8,11H,14H2,1-3H3,(H,15,16,17)
Standard InChI Key DJTCDCZTZNLVCQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C2=NNC(=N2)C(C(C)C)N

Introduction

Chemical Identity and Molecular Properties

Structural Characterization

2-Methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine (C₁₃H₁₈N₄) possesses a molecular weight of 230.31 g/mol and features a 1,2,4-triazole ring substituted at position 3 with an o-tolyl group (2-methylphenyl) and at position 5 with a 2-methylpropylamine moiety. The IUPAC name, 2-methyl-1-[3-(2-methylphenyl)-1H-1,2,4-triazol-5-yl]propan-1-amine, reflects its branched alkylamine side chain and aromatic substitution pattern. Key identifiers include the PubChem CID 84222566 and the SMILES string CC1=CC=CC=C1C2=NNC(=N2)C(C(C)C)N, which encode its stereoelectronic configuration.

Table 1: Key Chemical Descriptors

PropertyValue
Molecular FormulaC₁₃H₁₈N₄
Molecular Weight230.31 g/mol
IUPAC Name2-methyl-1-[3-(2-methylphenyl)-1H-1,2,4-triazol-5-yl]propan-1-amine
Canonical SMILESCC1=CC=CC=C1C2=NNC(=N2)C(C(C)C)N
PubChem CID84222566

Synthetic Approaches and Mechanistic Insights

General Triazole Synthesis Strategies

The 1,2,4-triazole scaffold is typically synthesized via [3+2] cycloaddition reactions between azides and nitriles or through Huisgen cycloaddition modifications. For 2-methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine, a plausible route involves:

  • Enamine Formation: Condensation of Hagemann’s ester with a primary amine (e.g., benzylamine) to generate an enamine intermediate .

  • Cycloaddition: Reaction of the enamine with tosyl azide under catalytic conditions, leading to triazoline intermediate formation .

  • Elimination and Hydrolysis: Sequential elimination of the amine catalyst and in situ hydrolysis to yield the final triazole .

Challenges in Targeted Synthesis

Current literature lacks explicit protocols for this compound, but parallels exist in the synthesis of 1-methyl-1H-1,2,4-triazol-3-amine derivatives. For example, coupling reactions using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (N,N-diisopropylethylamine) in DMSO at ambient temperatures have achieved 25% yields for structurally related triazole-amines . Key optimization parameters include:

  • Solvent polarity (DMSO > toluene)

  • Reaction temperature (150°C for toluene vs. room temperature for DMSO)

  • Stoichiometric ratios of coupling reagents (HATU:DIPEA ≈ 1:3)

Structural and Electronic Analysis

Crystallographic Considerations

X-ray diffraction studies of analogous compounds, such as 3-(4-methoxyphenyl)-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one, reveal nearly planar triazole cores (twist angles <10°) with aryl substituents oriented at 66.96° relative to the heterocycle . These structural features suggest that the o-tolyl group in 2-methyl-1-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)propan-1-amine may adopt a similar non-coplanar arrangement, potentially influencing its intermolecular interactions and solubility.

Tautomerism and Protonation States

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